JWH-210

説明

JWH182 is an indolecarboxamide.

科学的研究の応用

分析検出方法

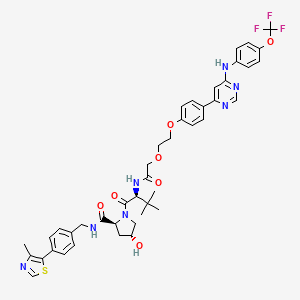

生物学的試料中のJWH-210検出のための分析方法の開発は、もう1つの重要な応用です。GC-MS(ガスクロマトグラフィー質量分析法)やUHPLC-MS/MS(超高性能液体クロマトグラフィータンデム質量分析法)などの技術は、this compoundとその代謝物の存在を特定するために使用され、これは法中毒学と臨床分析に不可欠です {svg_1}.

他の合成カンナビノイドとの比較

This compoundは、その独自の特性と効果を理解するために、他の合成カンナビノイドと比較されることがよくあります。このような比較は、入手可能なさまざまな合成カンナビノイドの分類に役立ち、安全性と有効性のプロファイルを向上させた新しい化合物の発見につながる可能性があります {svg_2}.

定量化のためのUPLC-MS/MS方法の開発

This compoundとその代謝物の定量化は、研究と臨床の両方の目的にとって不可欠です。UPLC-MS/MS法を開発することにより、これらの化合物の正確な測定が可能になり、これは薬理学的試験や合成カンナビノイドによる治療を受けている患者の血中濃度モニタリングに必要です {svg_3}.

レクリエーションドラッグと研究化学品の用途

潜在的な医療用途にもかかわらず、this compoundはレクリエーションドラッグと研究用化学薬品として使用されていることでも知られています。食欲増進、ストレス軽減、リラクゼーション誘導など、強力なカンナビノイド特性を持っていることが示されています。さまざまな研究では、合成的に製造されたカンナビノイドの影響を調べるために使用されてきました {svg_4}.

作用機序

- CB₂ receptors are predominantly located in immune cells and peripheral tissues. They modulate immune responses, inflammation, and other immune-related functions .

Mode of Action:

When JWH-210 binds to CB₁ and CB₂ receptors, it triggers a cascade of intracellular events. Here’s how it works:

- This compound’s interaction with these receptors results in analgesic and anti-inflammatory effects .

Biochemical Pathways:

The downstream effects of this compound involve several pathways:

- Intracellular signaling cascades : Activation of CB₁ and CB₂ receptors triggers G-protein-mediated pathways, affecting cyclic AMP (cAMP) levels, protein kinases, and gene expression .

Pharmacokinetics:

Result of Action:

This compound’s effects include altered pain perception, reduced inflammation, and potential neurotoxicity at high doses . It’s essential to consider both therapeutic benefits and risks.

Action Environment:

Environmental factors (e.g., temperature, humidity, light exposure) can influence this compound stability, efficacy, and degradation. Proper storage conditions are crucial for maintaining its integrity .

特性

IUPAC Name |

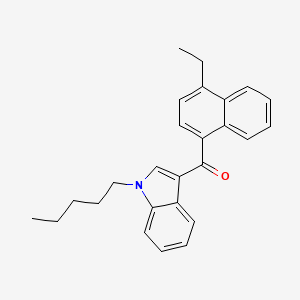

(4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACIUQLUNACUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010019 | |

| Record name | JWH-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824959-81-1, 824960-02-3 | |

| Record name | (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824959-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-210 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18JYO04PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B1192903.png)

![3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1192912.png)

![(4R,4aR,5aS,9Z,9aR,9bR)-4,4a,8-trihydroxy-9-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,4,5a,7,9b-pentamethyl-9aH-dibenzofuran-1,6-dione](/img/structure/B1192922.png)

![N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B1192925.png)